molecular formula C27H23FN4O2S B2754792 2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide CAS No. 959564-98-8

2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide

Katalognummer: B2754792
CAS-Nummer: 959564-98-8
Molekulargewicht: 486.57
InChI-Schlüssel: ANCJMXITGXMSEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(5-((4-Fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide is a structurally complex heterocyclic compound featuring an imidazo[1,2-c]quinazolin core modified with a 4-fluorobenzylthio substituent and an N-phenethylacetamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in . For example, α-halogenated ketones (e.g., 2-bromoacetophenone) are used in S-alkylation steps to introduce thioether linkages, a strategy applicable to the target compound’s 4-fluorobenzylthio group . Structural confirmation relies on spectral techniques such as ¹H-NMR (to identify aromatic protons and acetamide CH₂ groups), ¹³C-NMR (to confirm carbonyl and thiocarbonyl carbons), and IR spectroscopy (to detect C=O stretches at ~1660–1680 cm⁻¹ and C=S vibrations at ~1240–1255 cm⁻¹) .

Eigenschaften

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c28-20-12-10-19(11-13-20)17-35-27-31-22-9-5-4-8-21(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJMXITGXMSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H15FN2O3S
  • CAS Number : 356058-42-9
  • Molecular Weight : 320.37 g/mol

The structure includes a quinazoline core linked to a thioether and an acetamide moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example:

  • A study demonstrated that derivatives with a similar structure exhibited significant growth inhibition against various cancer cell lines, including RPMI-8226 and HCT-116, with some compounds achieving over 99% growth inhibition at 10 µM concentration .

The mechanism of action is primarily attributed to the inhibition of the epidermal growth factor receptor (EGFR) kinase. Compounds derived from this scaffold showed IC50 values comparable to established EGFR inhibitors like erlotinib:

CompoundIC50 (µM)Reference Drug IC50 (µM)
8b0.070.052
9b0.0450.052

This suggests that these compounds can effectively inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .

Other Biological Activities

Beyond anticancer effects, related compounds have shown promise in various biological assays:

  • α-glucosidase Inhibition : Quinazolinone derivatives have been screened for α-glucosidase inhibitory activity, demonstrating potential as therapeutic agents for diabetes management .
  • Antimicrobial Properties : The thioacetamide linkage in similar compounds has been associated with antimicrobial activities against several pathogens .

Synthesis and Screening

A notable study synthesized several quinazolinone derivatives linked to thioacetamide and evaluated their biological activities. The synthesis involved standard coupling reactions followed by purification through chromatography. The resulting compounds were subjected to in vitro screening against cancer cell lines, revealing a structure–activity relationship that correlates specific functional groups with increased potency against EGFR .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds to EGFR. The results indicated favorable interactions between the ligand and the receptor's active site, supporting experimental findings regarding their inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

Triazole Derivatives (Compounds 10–15 in ) :

  • Core Structure : 1,2,4-Triazole vs. imidazo[1,2-c]quinazolin in the target compound.
  • Substituents : Both feature fluorinated aryl groups (e.g., 4-fluorophenyl) and thioether linkages.
  • Synthesis : Triazoles are synthesized via cyclization of hydrazinecarbothioamides, whereas the imidazoquinazolin core likely requires Friedel-Crafts or similar cyclization steps .

Pyrazolo-Benzothiazin Acetamide () :

  • Core Structure : Pyrazolo[4,3-c][1,2]benzothiazin vs. imidazoquinazolin.
  • Substituents : Both include fluorinated benzyl groups (e.g., 2-fluorobenzyl in vs. 4-fluorobenzyl in the target).
  • Bioactivity : Pyrazolo-benzothiazin derivatives exhibit enzyme inhibition linked to hydrogen bonding (N–H⋯N interactions), suggesting the target’s acetamide group may similarly influence binding .

Nitazoxanide Analogs (): Functional Groups: Amide linkages and halogenated aryl rings (e.g., 2,4-difluorobenzamide).

Structural Comparison Table:

Feature Target Compound Triazole Derivatives () Pyrazolo-Benzothiazin ()
Core Heterocycle Imidazo[1,2-c]quinazolin 1,2,4-Triazole Pyrazolo-benzothiazin
Fluorinated Group 4-Fluorobenzylthio 4-Fluorophenyl 2-Fluorobenzyl
Key Spectral Data C=O (1663–1682 cm⁻¹, IR) C=S (1247–1255 cm⁻¹, IR) C=O (1680 cm⁻¹, IR inferred)
Synthesis Step S-Alkylation with α-haloketone Cyclization of hydrazinecarbothioamides Friedel-Crafts alkylation

Pharmacological Activity Comparisons

  • Thieno-Tetrahydropyridines (): Compound C1 showed superior antiplatelet activity to ticlopidine, a benchmark ADP receptor antagonist.
  • Triazole Derivatives (): No explicit bioactivity data is provided, but the presence of sulfonyl and fluorinated groups in similar compounds correlates with anti-inflammatory and antimicrobial properties in literature .

Stability and Reactivity

  • Tautomerism : Triazole derivatives () exist as thione tautomers, confirmed by the absence of νS–H IR bands. The target compound’s 3-oxo group may similarly stabilize its tautomeric form, enhancing metabolic stability .
  • Hydrogen Bonding : Nitazoxanide analogs () rely on N–H⋯N bonds for crystal packing, whereas the target’s acetamide group could form similar interactions, improving solubility or target binding .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazo[1,2-c]quinazolinone core in this compound?

The synthesis typically involves sequential cyclization and functionalization steps. Key steps include:

  • Formation of the quinazolinone ring via condensation of anthranilic acid derivatives with carbonyl-containing reagents under acidic or basic conditions.
  • Introduction of the thioether group (e.g., via nucleophilic substitution with 4-fluorobenzyl thiol) to establish the 5-((4-fluorobenzyl)thio) moiety.
  • Acetamide coupling using N-phenethylamine in the presence of activating agents like EDCI or HATU to finalize the structure . Methodological Tip: Optimize reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to enhance yields, and monitor intermediates via TLC .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₄FN₅O₂S: 530.1684) .
  • Infrared (IR) Spectroscopy: Identify functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Solubility: Use DMSO for stock solutions (e.g., 10 mM) and dilute in PBS or cell culture media. Measure via UV-Vis spectroscopy at λmax (~280 nm for aromatic systems) .
  • Stability: Incubate at 37°C in PBS (pH 7.4) and analyze degradation over 24–72 hours using HPLC with a C18 column .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Dose-Response Studies: Test across a wide concentration range (nM to μM) to identify nonlinear effects or off-target interactions .
  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to confirm mechanism-specific activity .
  • Control Experiments: Include structurally analogous compounds (e.g., fluorobenzyl or phenethyl variants) to isolate pharmacophore contributions .

Q. What computational approaches aid in predicting the binding affinity of this compound to target proteins?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Prioritize hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the fluorobenzyl group .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
  • Free Energy Calculations: Apply MM/GBSA to estimate binding free energy, focusing on entropy contributions from flexible substituents .

Q. How can reaction conditions be optimized to improve the yield of the critical thioether coupling step?

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Ullmann-type couplings .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus nonpolar alternatives (toluene) to balance reactivity and solubility .
  • Additive Effects: Include ligands like 1,10-phenanthroline or bases (e.g., K₂CO₃) to accelerate thiolate formation . Data Contradiction Note: Conflicting reports on optimal pH (neutral vs. basic) suggest substrate-specific tuning; perform DOE (Design of Experiments) to identify robust conditions .

Q. What strategies mitigate byproduct formation during the final acetamide coupling?

  • Activating Agent Selection: Replace EDCI with T3P (propylphosphonic anhydride) to reduce racemization in chiral intermediates .
  • Temperature Control: Maintain reactions at 0–4°C to suppress side reactions (e.g., N-acylurea formation) .
  • Purification: Use preparative HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) to separate acetamide derivatives from unreacted amines .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for the dihydroimidazo ring protons?

  • Dynamic Effects: Variable-temperature NMR (25–50°C) can resolve signal splitting caused by ring puckering or slow conformational exchange .
  • Solvent Polarity: Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation effects .
  • 2D NMR: Use COSY and HSQC to assign overlapping proton environments (e.g., diastereotopic methylene protons) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism or R .
  • Outlier Detection: Apply Grubbs’ test to exclude aberrant data points from replicate experiments (n ≥ 3) .
  • Synergy Analysis: Use the Chou-Talalay method for combination studies with standard chemotherapeutics .

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